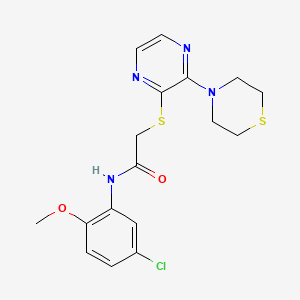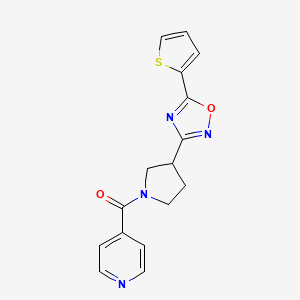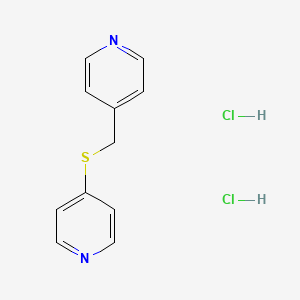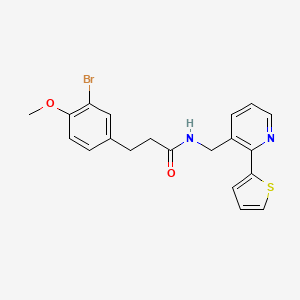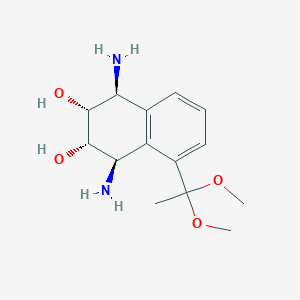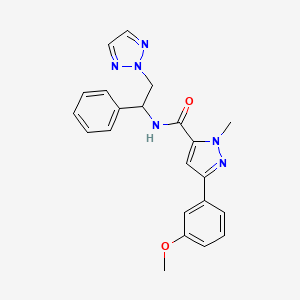
3-(4-Methylphenoxy)-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Methylphenoxy)-2-butanone” is a chemical compound that likely contains a butanone (a type of ketone with a four-carbon skeleton) and a methylphenoxy group (a phenol group with a methyl substituent) attached to it .
Molecular Structure Analysis
The molecular structure of “3-(4-Methylphenoxy)-2-butanone” would likely consist of a butanone backbone with a methylphenoxy group attached to it. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving “3-(4-Methylphenoxy)-2-butanone” would depend on the specific conditions and reagents used. Ketones, in general, can undergo a variety of reactions, including nucleophilic additions, reductions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Methylphenoxy)-2-butanone” would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on its structural features .Wissenschaftliche Forschungsanwendungen
Bio-based Chemical Production
Research has explored the conversion of 3-(4-Methylphenoxy)-2-butanone and related compounds into valuable bio-based chemicals. One study demonstrated the production of 2-butanol and butanone through a bioengineering approach in Saccharomyces cerevisiae, utilizing a B12-dependent dehydratase and a secondary alcohol dehydrogenase for the conversion process, highlighting the compound's potential as a precursor for biofuels and biocommodity chemicals (Ghiaci, Norbeck, & Larsson, 2014). Another study focused on the efficient dehydration of bio-based 2,3-butanediol to butanone using boric acid-modified HZSM-5 zeolites, presenting a green method for butanone production (Zhang, Yu, Ji, & Huang, 2012).
Synthetic Chemistry and Material Science
In the realm of synthetic chemistry, 3-(4-Methylphenoxy)-2-butanone serves as a key intermediate or starting material. For example, a study described the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, an intermediate of the anti-HCV drug simeprevir, starting from 3-methyl-2-butanone (An Chenhon, 2015). This showcases the compound's utility in producing complex molecular architectures crucial for pharmaceutical development.
Environmental and Green Chemistry
The dehydration of 3-hydroxybutanone to butenone over orthophosphate catalysts has been studied for bio-based production pathways, indicating a sustainable route to chemicals like vitamin A precursors (Huchede et al., 2020). Moreover, the investigation into the antioxidant activity of o-bisphenols, utilizing compounds like 3-(4-Methylphenoxy)-2-butanone, contributes to our understanding of the structure-activity relationship in designing effective antioxidants (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).
Wirkmechanismus
Safety and Hazards
Without specific data, it’s difficult to provide accurate safety and hazard information for “3-(4-Methylphenoxy)-2-butanone”. General safety measures should always be taken when handling chemical compounds, including using appropriate personal protective equipment and working in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-(4-methylphenoxy)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-4-6-11(7-5-8)13-10(3)9(2)12/h4-7,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHUIFCJAZJDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenoxy)-2-butanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

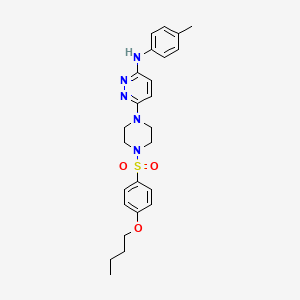
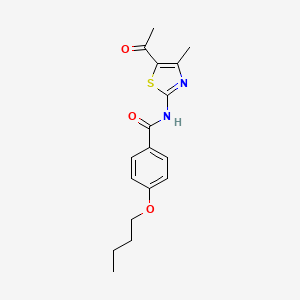
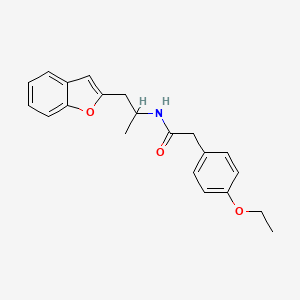
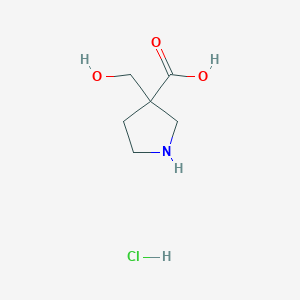
![2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2635131.png)
![(Z)-methyl 2-(1-(3-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2635132.png)
